molecular formula C20H16F3N3OS B2773361 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 511299-95-9

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2773361
CAS No.: 511299-95-9
M. Wt: 403.42
InChI Key: OPWAERDUZZXRIR-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-methyl-6-phenylpyrimidin-2-amine with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-phenylpyrimidin-2-amine: A precursor in the synthesis of the compound.

    3-(trifluoromethyl)phenylacetyl chloride: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the compound.

Uniqueness

2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides reactivity for further chemical modifications

Properties

IUPAC Name

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-13-10-17(14-6-3-2-4-7-14)26-19(24-13)28-12-18(27)25-16-9-5-8-15(11-16)20(21,22)23/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWAERDUZZXRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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